molecular formula C11H17NO2 B6209817 5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1269005-02-8

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6209817
CAS No.: 1269005-02-8
M. Wt: 195.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound featuring a pyrrole ring substituted with tert-butyl, dimethyl, and carboxylic acid groups. Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This compound’s unique structure makes it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with a suitable amine, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of acid catalysts and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes. The exact pathways depend on the context of its application, such as its role in inhibiting or activating certain biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-1H-pyrrole-3-carboxylic acid
  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the specific combination of substituents on the pyrrole ring. The presence of both tert-butyl and dimethyl groups, along with the carboxylic acid functionality, imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1269005-02-8

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.